N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-thiophen-2-ylmethylidene]amino}oxy)acetamide
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Overview
Description
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE is a complex organic compound that features a unique combination of cyano, thiophene, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the cyclohepta[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the cyano group: This can be done via nucleophilic substitution reactions.
Formation of the acetamide linkage: This involves the reaction of an amine with an acylating agent.
Attachment of the thienylmethyleneaminooxy group: This step may involve condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH~4~) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano group may yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar compounds to N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-2-{[(2-THIENYLMETHYLENE)AMINO]OXY}ACETAMIDE include:
Thiophene derivatives: Compounds with similar thiophene rings.
Cyano-substituted compounds: Molecules with cyano groups.
Acetamide derivatives: Compounds with acetamide functional groups.
These similar compounds may share some chemical properties but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C17H17N3O2S2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(E)-thiophen-2-ylmethylideneamino]oxyacetamide |
InChI |
InChI=1S/C17H17N3O2S2/c18-9-14-13-6-2-1-3-7-15(13)24-17(14)20-16(21)11-22-19-10-12-5-4-8-23-12/h4-5,8,10H,1-3,6-7,11H2,(H,20,21)/b19-10+ |
InChI Key |
WKQGEGPBIUHYSX-VXLYETTFSA-N |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CO/N=C/C3=CC=CS3 |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CON=CC3=CC=CS3 |
Origin of Product |
United States |
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